Phosphanylacetic acid
Description
Phosphanylacetic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a carbon atom, forming a phosphanyl group
Properties
IUPAC Name |
2-phosphanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O2P/c3-2(4)1-5/h1,5H2,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJZFNRWSLHRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)P | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596074 | |
| Record name | Phosphanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-38-1 | |
| Record name | Phosphanylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphanylacetic acid can be synthesized through several methods. One common approach involves the reaction of dichlorophosphine with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Another method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Coordination Chemistry with Metal Complexes
Phosphanylacetic acid acts as a ligand, coordinating to transition metals through its phosphanyl group. This coordination is stronger than σ²P interactions, as demonstrated in tungsten carbonyl complexes:
| Metal Complex | Coordination Site | Relative Strength | Source |
|---|---|---|---|
| W(CO)₅ | Phosphanyl group | Stronger binding | |
| W(CO)₅ | σ²P site | Weaker binding |
In reactions with silver hexafluoroantimonate (AgSbF₆), this compound derivatives (e.g., 21 , R¹=neopentyl) induce rapid ring-opening polymerization of tetrahydrofuran (THF) even at −30°C in the dark. This contrasts with AgSbF₆ alone, which requires UV irradiation for THF polymerization .
Reactivity with Carbon Dioxide
The phosphanyl group facilitates CO₂ fixation, yielding α-phosphino amino acids. For example:
This reaction provides a route to biologically relevant compounds, such as phosphanylglycine, which are precursors for peptidomimetics and asymmetric catalysis .
Polymerization Catalysis
This compound derivatives polymerize solvents like THF under mild conditions. Key parameters include:
-
Catalyst : AgSbF₆
-
Temperature : −30°C to room temperature
-
Reactivity : Polymerization proceeds without UV light, unlike conventional AgSbF₆ systems .
Phosphorylation Reactions
While direct phosphorylation of this compound is not explicitly documented, analogous carboxylate phosphorylation mechanisms suggest potential pathways. For instance, acetic acid reacts with P₄O₁₀ and pyridine to form acetyl phosphate (1% yield) . By extension, this compound may undergo similar reactions, though the phosphanyl group could alter kinetics or selectivity.
Biological Activity and Derivatives
Though not directly studied, structurally related phosphonoacetic acid (PnA) exhibits antiviral activity by inhibiting viral DNA polymerase . this compound derivatives, such as α-phosphino amino acids, show promise in enzyme inhibition (e.g., alanine racemase) .
Stability and Decomposition
This compound derivatives are sensitive to hydrolysis and oxidation. For example, dibenzyl phosphonates require hydrogenolysis (Pd/C, H₂) for deprotection to phosphonic acids , suggesting analogous handling precautions for this compound.
Scientific Research Applications
Phosphanylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological processes involving phosphorus-containing compounds.
Medicine: This compound derivatives are explored for their antiviral and antibacterial properties, particularly in the development of new therapeutic agents
Mechanism of Action
Phosphanylacetic acid exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits DNA polymerase in viruses, making it a potential antiviral agent. The compound interacts with the active site of the enzyme, preventing the replication of viral DNA. This mechanism is highly selective, targeting only the viral polymerase without affecting the host cell’s enzymes .
Comparison with Similar Compounds
Phosphanylacetic acid can be compared with other similar compounds, such as:
Phosphonoacetic acid: Both compounds contain a phosphorus-carbon bond, but phosphonoacetic acid is more commonly used as an antiviral agent due to its specific inhibition of viral DNA polymerase.
Phosphonoformic acid: This compound is another antiviral agent with a similar mechanism of action but differs in its chemical structure and specific applications.
Q & A
Q. What statistical frameworks are recommended for analyzing clustered data in this compound studies?
- Methodological Answer: Employ mixed-effects models to account for nested observations (e.g., repeated measurements per sample). Use R or Python packages (lme4, statsmodels) to handle random effects. Report confidence intervals and effect sizes to enhance interpretability .
Q. How should researchers document methodologies to ensure reproducibility in this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
